

physicochemical properties of 1-isopropyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-isopropyl-1H-imidazole-4-carboxylic acid

Cat. No.: B3030547

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-isopropyl-1H-imidazole-4-carboxylic acid**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-isopropyl-1H-imidazole-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of published experimental data for this specific molecule, this document focuses on the foundational importance of its key properties—pKa, lipophilicity (logP/logD), and aqueous solubility. We present authoritative, field-proven experimental protocols for the precise determination of these parameters. The causality behind methodological choices is explained, providing researchers with a self-validating framework for characterization. Furthermore, this guide synthesizes the critical role these properties play in governing a compound's pharmacokinetic and pharmacodynamic profile, thereby offering a predictive lens for its potential utility in drug development.

Introduction and Molecular Overview

1-isopropyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules. The

physicochemical properties of a drug candidate are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[\[1\]](#)[\[2\]](#) Understanding these characteristics is a foundational step in rational drug design, enabling scientists to optimize lead compounds and mitigate late-stage attrition in the development pipeline.[\[3\]](#)[\[4\]](#)

This guide serves as a practical and theoretical resource for researchers aiming to characterize **1-isopropyl-1H-imidazole-4-carboxylic acid** or structurally similar compounds.

Table 1: Molecular Identifiers and Basic Properties

Property	Value	Source
IUPAC Name	1-(propan-2-yl)-1H-imidazole-4-carboxylic acid	-
CAS Number	917364-12-6	[5] [6] [7]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	[5] [8]
Molecular Weight	154.17 g/mol	[5] [8]
Canonical SMILES	CC(C)N1C=NC=C1C(=O)O	[5]

While specific, experimentally-derived physicochemical data for this compound are not widely available in public literature, the following sections detail the gold-standard methodologies for their determination.

Ionization Constant (pKa) Determination

The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters. It dictates the extent of a molecule's ionization at a given pH.[\[9\]](#) This property profoundly impacts solubility, membrane permeability, and binding interactions with target proteins.[\[2\]](#) For **1-isopropyl-1H-imidazole-4-carboxylic acid**, we anticipate two primary ionizable centers: the carboxylic acid group (acidic) and the imidazole ring (which can be basic).

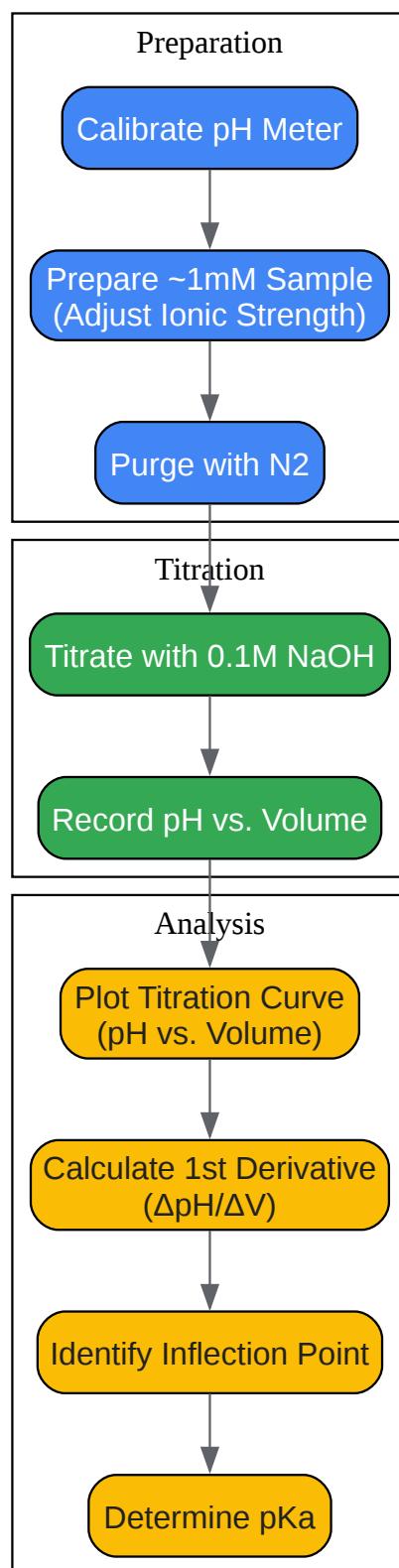
Recommended Methodology: Potentiometric Titration

Potentiometric titration is the historical and current gold-standard method for pKa measurement due to its high precision and accuracy.[10] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode.[11][12] The pKa is determined from the inflection point of the resulting titration curve. [10][11]

Experimental Protocol: Potentiometric pKa Determination

Objective: To accurately determine the pKa value(s) of **1-isopropyl-1H-imidazole-4-carboxylic acid**.

Materials & Equipment:


- Calibrated pH meter and electrode
- Automated titrator or manual burette
- Magnetic stirrer and stir bar
- Nitrogen gas line
- Standardized 0.1 M HCl and 0.1 M NaOH solutions
- Potassium chloride (KCl) for ionic strength adjustment
- High-purity water and appropriate co-solvents (if needed for solubility)

Step-by-Step Procedure:

- Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11]
- Sample Preparation: Prepare a ~1 mM solution of **1-isopropyl-1H-imidazole-4-carboxylic acid**.[11] If solubility is limited, an appropriate co-solvent like methanol may be used, though it's crucial to note that this will yield an apparent pKa (pKa_{app}) specific to that solvent mixture.[10]

- Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and ensures stable readings. [\[11\]](#)
- Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the titration of basic groups by forming carbonic acid. [\[11\]](#)
- Titration:
 - To determine the pKa of the carboxylic acid, titrate the sample solution with standardized 0.1 M NaOH.
 - To determine the pKa of the imidazole ring, first acidify the sample solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH.
 - Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition (e.g., drift < 0.01 pH units per minute). [\[11\]](#)
- Data Analysis:
 - Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
 - Calculate the first derivative of this curve ($\Delta\text{pH}/\Delta V$). The peak of the first derivative plot corresponds to the equivalence point (inflection point) of the titration. [\[12\]](#)
 - The pKa is equal to the pH at the half-equivalence point. This can be read directly from the titration curve.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP & logD) Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.^[9] It is commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) for all species at a specific pH.^[13] For ionizable molecules like **1-isopropyl-1H-imidazole-4-carboxylic acid**, logD at physiological pH (7.4) is the more relevant parameter.

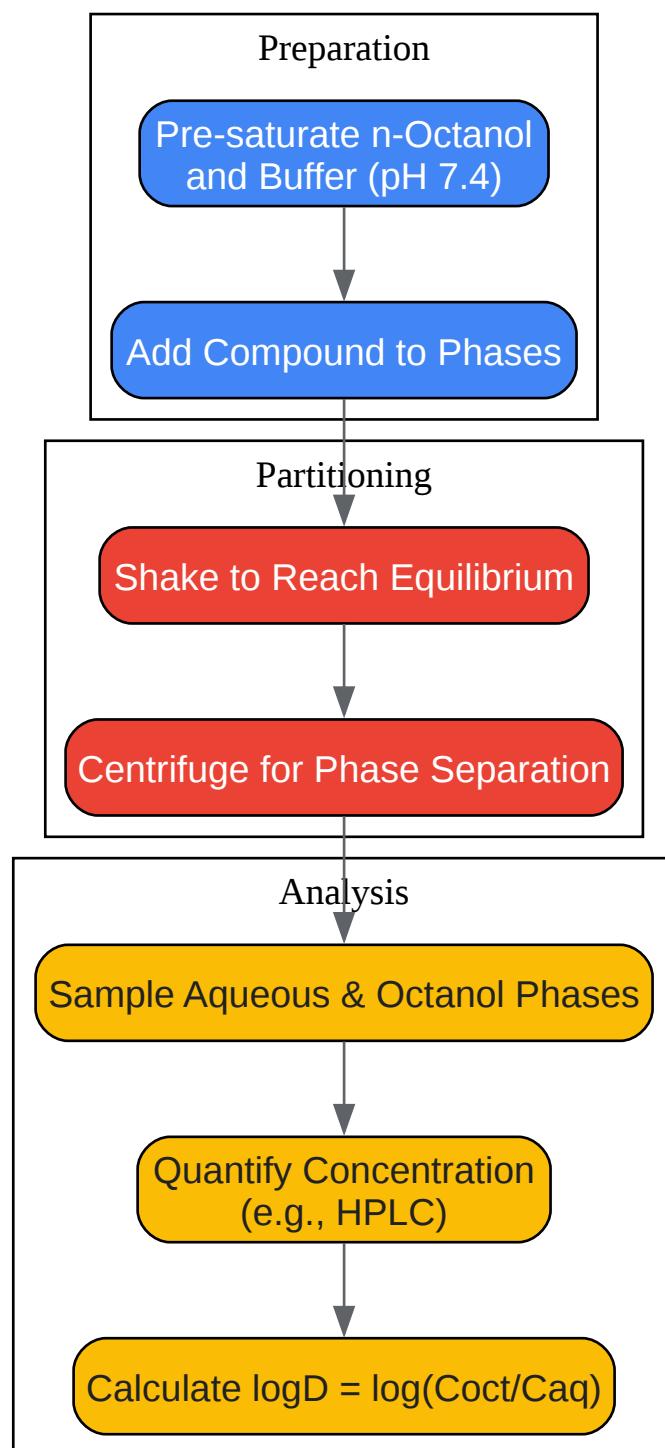
Recommended Methodology: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of the partitioning phenomenon.^{[13][14]} It involves measuring a compound's concentration in two immiscible phases (typically n-octanol and water) after they have reached equilibrium.^[14]

Experimental Protocol: Shake-Flask logD_{7.4}

Determination

Objective: To determine the distribution coefficient of **1-isopropyl-1H-imidazole-4-carboxylic acid** at pH 7.4.

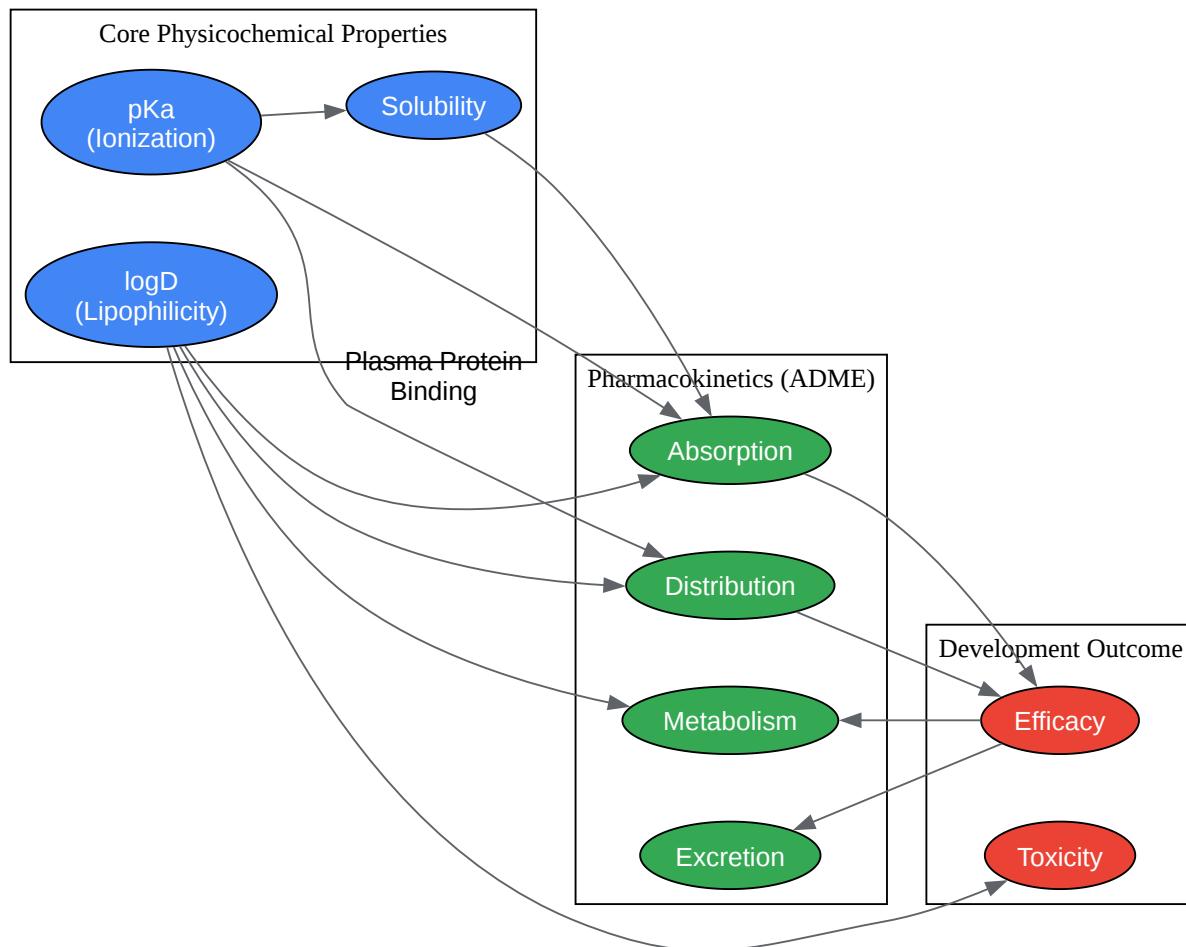

Materials & Equipment:

- n-Octanol (pre-saturated with buffer)
- Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)
- Glass vials with Teflon-lined caps
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Procedure:

- Phase Preparation: Pre-saturate the n-octanol with the pH 7.4 buffer and vice-versa by mixing them vigorously for several hours and allowing them to separate overnight. This prevents volume changes during the experiment.
- Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol. The phase volume ratio can be adjusted depending on the expected lipophilicity to ensure the final concentration in both phases is within the quantifiable range of the analytical method.[15]
- Equilibration: Cap the vials tightly and shake them for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached. The system should be maintained at a constant temperature.
- Phase Separation: Centrifuge the vials at a moderate speed to achieve a clean separation of the two phases.[14]
- Sampling: Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination of the phases.[14]
- Quantification: Determine the concentration of the compound in both the aqueous (Caq) and octanol (Coct) phases using a validated analytical method like HPLC.
- Calculation: Calculate the $\log D_{7.4}$ using the following formula: $\log D_{7.4} = \log_{10} (Coct / Caq)$

Workflow Visualization


[Click to download full resolution via product page](#)

Caption: Workflow for logD determination by the shake-flask method.

Impact of Physicochemical Properties on Drug Development

The interplay between pKa, logD, and solubility governs a molecule's journey through the body. Optimizing these properties is a balancing act central to medicinal chemistry.^[9] A successful oral drug must dissolve in the gastrointestinal tract, permeate the gut wall, survive metabolic processes, and reach its target tissue in sufficient concentration.

- **pKa and Absorption:** The ionization state, determined by pKa and the local pH, affects both solubility and permeability. The neutral form of a molecule is generally more lipophilic and thus permeates membranes more easily, while the ionized form is typically more soluble.
- **Lipophilicity (logD) and ADME:** Lipophilicity is a double-edged sword. Adequate lipophilicity is required for membrane permeation and target binding, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, rapid metabolism, and potential toxicity.^{[4][9]} The "Rule of Five" suggests that poor absorption or permeation is more likely when logP is greater than 5.^[13]
- **Solubility:** Aqueous solubility is a prerequisite for absorption.^[9] A compound that cannot dissolve cannot be absorbed. Poor solubility is a major hurdle in formulation and can lead to low and variable bioavailability.

[Click to download full resolution via product page](#)

Caption: Interplay of physicochemical properties and their impact on ADME.

Conclusion

While **1-isopropyl-1H-imidazole-4-carboxylic acid** remains a molecule with limited publicly available experimental data, its structural motifs suggest potential biological relevance. This

guide provides the necessary framework for its comprehensive physicochemical characterization. By employing robust, validated methods such as potentiometric titration and the shake-flask technique, researchers can generate the critical data needed to understand this compound's behavior in biological systems. This knowledge is indispensable for making informed decisions in the complex, multidisciplinary field of drug discovery and development.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn.
- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- **1-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID** CAS#: 917364-12-6.
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- Protocol for Determining pKa Using Potentiometric Titration.
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- What are the physicochemical properties of drug?. (2023). LookChem.
- **1-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID**. Chemsrsrc.
- **1-Isopropyl-1H-imidazole-4-carboxylic acid** hydrochloride. BLD Pharm.
- **1-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID** | 917364-12-6. ChemicalBook.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020).
- Isopropyl 1H-Imidazole-4-carboxyl
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.
- LogP / LogD shake-flask method. (2024). Protocols.io.
- **1-isopropyl-1H-imidazole-4-carboxylic acid** | C7H10N2O2 | CID 40152224. PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [fiveable.me](#) [fiveable.me]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [chemwhat.com](#) [chemwhat.com]
- 6. CAS#:917364-12-6 | 1-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | Chemsoc [chemsoc.com]
- 7. 1-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | 917364-12-6 [chemicalbook.com]
- 8. 1-isopropyl-1H-imidazole-4-carboxylic acid | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKa) - ECETOC [ecetoc.org]
- 11. [creative-bioarray.com](#) [creative-bioarray.com]
- 12. [dergipark.org.tr](#) [dergipark.org.tr]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 1-isopropyl-1H-imidazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030547#physicochemical-properties-of-1-isopropyl-1h-imidazole-4-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com